molecular formula C10H9N3O2S B7786204 (NZ,E)-2-cyano-N-[(methoxyamino)methylidene]-3-thiophen-2-ylprop-2-enamide

(NZ,E)-2-cyano-N-[(methoxyamino)methylidene]-3-thiophen-2-ylprop-2-enamide

Cat. No.: B7786204
M. Wt: 235.26 g/mol
InChI Key: LTYRPCYRYGHODV-VMPITWQZSA-N
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Description

Compound “(NZ,E)-2-cyano-N-[(methoxyamino)methylidene]-3-thiophen-2-ylprop-2-enamide” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “(NZ,E)-2-cyano-N-[(methoxyamino)methylidene]-3-thiophen-2-ylprop-2-enamide” involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: Compound “(NZ,E)-2-cyano-N-[(methoxyamino)methylidene]-3-thiophen-2-ylprop-2-enamide” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical nature of the compound and the conditions under which they are carried out.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Compound “(NZ,E)-2-cyano-N-[(methoxyamino)methylidene]-3-thiophen-2-ylprop-2-enamide” has a wide range of scientific research applications, including but not limited to:

    Chemistry: Used as a reagent or intermediate in various chemical syntheses.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the production of specialized materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of compound “(NZ,E)-2-cyano-N-[(methoxyamino)methylidene]-3-thiophen-2-ylprop-2-enamide” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact mechanism may involve binding to receptors, inhibition of enzymes, or modulation of signaling pathways.

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

Comparison: Compound “(NZ,E)-2-cyano-N-[(methoxyamino)methylidene]-3-thiophen-2-ylprop-2-enamide” is unique in its chemical structure and properties compared to similar compounds. This uniqueness may be reflected in its reactivity, biological activity, or industrial applications. For example, it may have a higher affinity for certain molecular targets or exhibit greater stability under specific conditions.

Properties

IUPAC Name

(NZ,E)-2-cyano-N-[(methoxyamino)methylidene]-3-thiophen-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-15-13-7-12-10(14)8(6-11)5-9-3-2-4-16-9/h2-5,7H,1H3,(H,12,13,14)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYRPCYRYGHODV-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC=NC(=O)C(=CC1=CC=CS1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CON/C=N\C(=O)/C(=C/C1=CC=CS1)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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